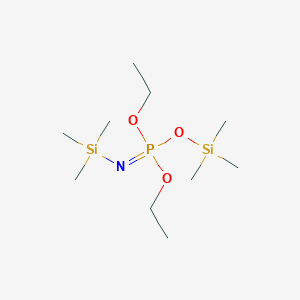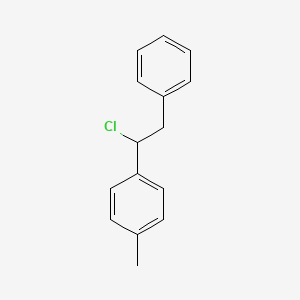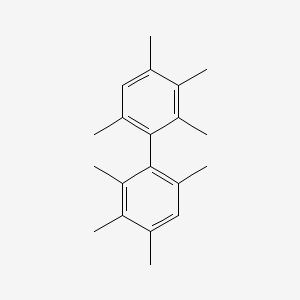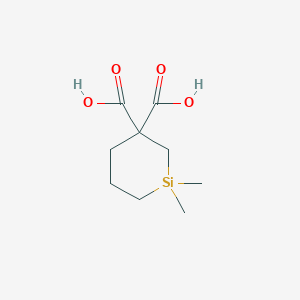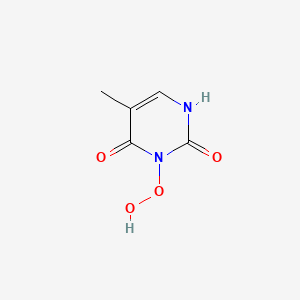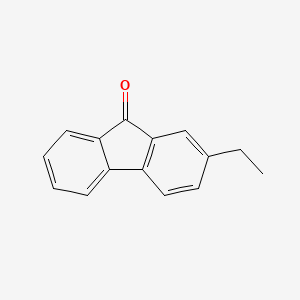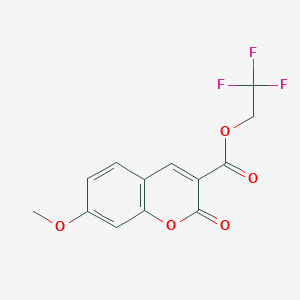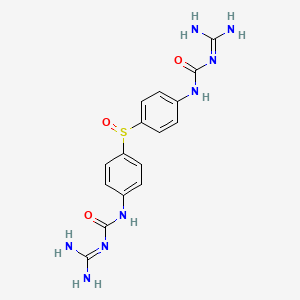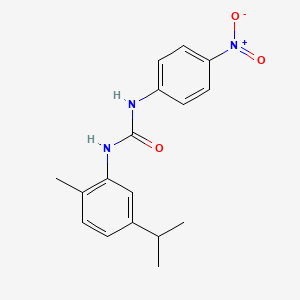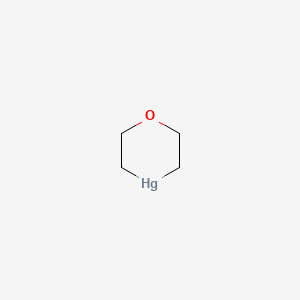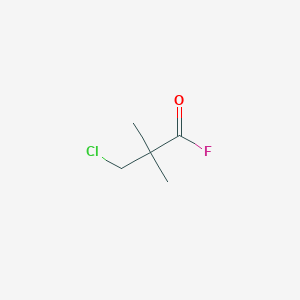
Bis(tert-butyldimethylsilyl)acetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tert-butyldimethylsilyl)acetylene: is a compound characterized by the presence of two tert-butyldimethylsilyl groups attached to an acetylene moiety. This compound is known for its stability and utility in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(tert-butyldimethylsilyl)acetylene typically involves the reaction of tert-butyldimethylsilyl chloride with acetylene in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: Bis(tert-butyldimethylsilyl)acetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: The compound can participate in substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, nickel or rhodium catalyst.
Substitution: Alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
Chemistry: Bis(tert-butyldimethylsilyl)acetylene is used as a building block in organic synthesis. It participates in cross-coupling reactions, such as the Cadiot-Chodkiewicz reaction, to form unsymmetrical diynes .
Biology and Medicine: In biological research, the compound is used to synthesize complex molecules that can act as inhibitors or activators of specific enzymes. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism of action of bis(tert-butyldimethylsilyl)acetylene involves its ability to participate in various chemical reactions due to the presence of the acetylene moiety. The tert-butyldimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Ethynyltrimethylsilane
- Triisopropylsilylacetylene
- Triethylsilylacetylene
Comparison: Bis(tert-butyldimethylsilyl)acetylene is unique due to the presence of two bulky tert-butyldimethylsilyl groups, which provide greater steric protection compared to other silyl-protected acetylenes. This results in enhanced stability and reactivity, making it a preferred choice in specific synthetic applications .
Properties
CAS No. |
23183-92-8 |
|---|---|
Molecular Formula |
C14H30Si2 |
Molecular Weight |
254.56 g/mol |
IUPAC Name |
tert-butyl-[2-[tert-butyl(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C14H30Si2/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3 |
InChI Key |
YRUARCSGWDQBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#C[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


